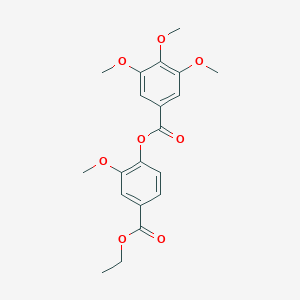![molecular formula C24H24N2O4 B309439 2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309439.png)
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide, commonly known as E-64, is a potent and irreversible inhibitor of cysteine proteases. This molecule has been extensively studied for its ability to inhibit a wide range of cysteine proteases, including cathepsins, papain, and calpains. E-64 has been used in many scientific research applications, including cancer research, neurodegenerative disease research, and drug development.
Mécanisme D'action
E-64 irreversibly inhibits cysteine proteases by covalently binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of degrading proteins, leading to the accumulation of proteins within the cell.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by E-64 can have a wide range of biochemical and physiological effects, depending on the specific protease being inhibited and the cellular context. In cancer cells, for example, the inhibition of cysteine proteases by E-64 can lead to decreased tumor growth and metastasis. In neurodegenerative diseases, the inhibition of cysteine proteases by E-64 can lead to decreased accumulation of toxic protein aggregates, which are thought to contribute to disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of E-64 is its broad specificity for cysteine proteases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, the irreversible nature of E-64's inhibition can also be a limitation, as it can make it difficult to study the effects of transient inhibition of cysteine proteases.
Orientations Futures
There are many potential future directions for research on E-64 and its applications in various fields. One area of interest is the development of more specific inhibitors of individual cysteine proteases, which could allow for more targeted inhibition of specific pathways. Another area of interest is the development of E-64 derivatives with improved pharmacokinetic properties, which could make them more suitable for use in clinical settings. Finally, further research is needed to fully understand the role of cysteine proteases in various diseases and cellular processes, and how inhibitors such as E-64 can be used to manipulate these pathways for therapeutic benefit.
Méthodes De Synthèse
The synthesis of E-64 involves the reaction of 2-ethoxyaniline with 3-nitrobenzoyl chloride to form 2-ethoxy-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with thionyl chloride to form 2-ethoxy-N-(3-chloro-4-nitrobenzoyl)aniline. Finally, this intermediate is reacted with 3-(2-ethoxy-carbonylphenyl)acrylic acid to form E-64.
Applications De Recherche Scientifique
E-64 has been extensively studied for its ability to inhibit cysteine proteases, which play a critical role in many cellular processes, including protein degradation, apoptosis, and autophagy. E-64 has been used in cancer research to study the role of cysteine proteases in tumor growth and metastasis. It has also been used in neurodegenerative disease research to study the role of cysteine proteases in the progression of diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-ethoxy-N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-14-7-5-12-19(21)24(28)25-18-11-9-10-17(16-18)23(27)26-20-13-6-8-15-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,28)(H,26,27) |
Clé InChI |
UXPSMTPQYHBLKT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OCC |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![N-(4-methoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309360.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)
![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)